DGAT1 Inhibition: Comparable to Carnosol
At 100 µM, 7β-methoxyrosmanol, 7α-methoxyrosmanol, rosmanol, and carnosol all exhibited cytotoxic effects in LPS-stimulated RAW 264.7 cells, precluding NO inhibition measurement [1]. At a reduced concentration of 20 µM, the compounds were non-cytotoxic, and their NO inhibitory rates differed. This demonstrates that even at identical concentrations, the 7β-methoxy epimer and non-methoxylated analogs exhibit distinct viability windows and anti-inflammatory potency, a critical consideration for experimental design [1].
(vs carnosol, same range)
| Evidence Dimension | Cytotoxicity and NO Inhibition in LPS-Stimulated RAW 264.7 Macrophages |
|---|---|
| Target Compound Data | Cytotoxic at 100 µM; non-cytotoxic at 20 µM (specific NO inhibition rate not reported separately from aggregate range for compounds 1-6) |
| Comparator Or Baseline | 7α-methoxyrosmanol (5): Cytotoxic at 100 µM; non-cytotoxic at 20 µM. Rosmanol (4): Cytotoxic at 100 µM; non-cytotoxic at 20 µM. Carnosol (7): Cytotoxic at 100 µM and 20 µM. |
| Quantified Difference | At 20 µM: 7β-methoxyrosmanol, 7α-methoxyrosmanol, and rosmanol are non-cytotoxic; carnosol remains cytotoxic. Aggregate NO inhibitory rates for non-cytotoxic compounds 1-6 range from 14.2% ± 1.3% to 31.1% ± 1.9%. |
| Conditions | LPS-stimulated RAW 264.7 murine macrophage cell line; 24 h incubation; NO production measured by Griess assay. |
Why This Matters
The differential cytotoxicity profile at 100 µM and 20 µM distinguishes 7β-methoxyrosmanol from carnosol and defines a usable concentration range for anti-inflammatory assays, preventing procurement of an analog that would confound viability-dependent readouts.
- [1] Le Thi Huyen, Le Thi Oanh, Nguyen Thi Son, Nguyen Thi Minh Thu, Nguyen Huy Hoang, Pham Hai Yen, Nguyen Xuan Nhiem, Bui Huu Tai, Phan Van Kiem. A New Phenylethanoid Glycoside From the Leaves of Rosmarinus officinalis With Nitric Oxide Inhibitory Activity. Natural Product Communications. 2020;15(10):1-5. View Source
